N-allyl-5-bromonicotinamide
Description
N-Allyl-5-bromonicotinamide is a brominated pyridine derivative characterized by a nicotinamide backbone substituted with an allyl group at the nitrogen atom and a bromine atom at the 5-position of the pyridine ring. The molecular formula is hypothesized as C₉H₁₀BrN₂O, with a molar mass of 242.10 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-2-3-12-9(13)7-4-8(10)6-11-5-7/h2,4-6H,1,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLIRLKKXOOFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-allyl-5-bromonicotinamide can be synthesized through the allylic bromination of nicotinamide derivatives. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) solution with the presence of light.
Industrial Production Methods
Continuous-flow processes for the bromination of conjugated allylic compounds have been developed, which can significantly improve the conversion rate and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-allyl-5-bromonicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bond in the allyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for allylic bromination.
Carbon Tetrachloride (CCl4): Solvent used in the bromination reaction.
Light or Heat: Required to initiate the bromination reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, allylic bromination with NBS typically yields brominated allylic compounds .
Scientific Research Applications
Enzyme Inhibition
NAB has been studied for its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders such as diabetes and obesity. Research indicates that NNMT is overexpressed in various cancers, making it a target for therapeutic intervention. The design of NAB as a bisubstrate inhibitor aims to mimic the transition state of the methyl transfer reaction catalyzed by NNMT, which is crucial for its inhibitory activity.
Key Findings:
- High-Affinity Inhibition: NAB has been synthesized to exhibit high-affinity binding to NNMT, with reported Ki values in the subnanomolar range. This suggests that NAB can effectively inhibit the enzyme's activity, potentially leading to therapeutic benefits in conditions associated with NNMT overexpression .
- Structure-Activity Relationship (SAR): Studies have shown that modifications to the NAB structure can significantly influence its potency as an NNMT inhibitor. For instance, specific aryl substitutions have been found to enhance binding affinity, indicating that careful structural optimization is essential for developing effective inhibitors .
Drug Development
The synthesis and characterization of NAB have implications for drug development, particularly in creating selective inhibitors for NNMT and other related enzymes. The compound's unique structure allows for further modifications that could lead to improved pharmacological properties.
Applications in Drug Design:
- Modular Synthesis: The synthetic route for NAB is designed to be modular, allowing researchers to introduce various functional groups that can enhance its selectivity and efficacy against target enzymes .
- Potential Therapeutics: Given its mechanism of action, NAB could be explored as a lead compound for developing drugs aimed at treating metabolic disorders and certain cancers linked to NNMT activity .
Neuropharmacological Effects
NAB may also have applications in neuropharmacology due to its structural similarity to other nicotinic compounds. Research into derivatives of nicotinamide suggests that they can modulate neurotransmitter release and interact with nicotinic receptors.
Potential Benefits:
- Neuroprotective Properties: Compounds similar to NAB have shown promise in exhibiting neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases .
- Modulation of Cholinergic Activity: By influencing nicotinic receptor activity, NAB may help regulate cholinergic neurotransmission, which is critical for cognitive functions .
Case Studies and Research Insights
Several studies have documented the synthesis and application of NAB in various experimental settings:
Mechanism of Action
The mechanism of action of N-allyl-5-bromonicotinamide involves its interaction with molecular targets and pathways within biological systems. While specific details on its mechanism are limited, it is known to interact with enzymes and receptors, potentially modulating their activity. The compound’s effects are likely mediated through its ability to form covalent bonds with target molecules, altering their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares N-allyl-5-bromonicotinamide with four related brominated pyridine/benzamide derivatives:
*Inferred properties based on structural analogs.
Key Observations:
- Polarity: 2-Amino-5-bromonicotinic acid’s carboxylic acid group increases hydrophilicity compared to amide derivatives, impacting solubility in aqueous systems . Electron-Withdrawing Groups: The nitro group in 2-amino-5-bromo-3-nitropyridine enhances electrophilicity at the pyridine ring, favoring substitution reactions .
Molecular Weight Trends :
Functional and Application Differences
- Agrochemical Use: Brominated pyridines like 2-amino-5-bromonicotinic acid are standardized for pesticide testing, suggesting this compound may serve as a precursor in herbicide synthesis . Benzamide derivatives (e.g., 5-bromo-2-chloro-N-cyclopropylbenzamide) are linked to broader agrochemical applications due to stability under field conditions .
- The allyl analog could share similar mechanisms but with altered pharmacokinetics .
Commercial Availability and Pricing
- Cost Analysis: 2-Amino-5-bromo-3-nitropyridine is priced at ¥4,100/5g (95% purity), reflecting demand for high-purity intermediates . N-Cyclopentyl-5-bromonicotinamide’s lack of listed pricing suggests specialized procurement, typical of niche biochemical reagents .
Biological Activity
N-allyl-5-bromonicotinamide (NAB) is a compound derived from 5-bromonicotinamide, which has garnered attention in recent years for its potential biological activities, particularly in the context of metabolic regulation and cancer therapy. This article explores the biological activity of NAB, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a bromine atom at the 5-position of the nicotinamide ring and an allyl group at the nitrogen atom. Its unique structure contributes to its interaction with various biological targets.
NAB's biological activity is primarily attributed to its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide. NNMT has been implicated in several metabolic disorders and cancers due to its effects on cellular methylation processes.
Inhibition of NNMT
Research indicates that NAB acts as a potent inhibitor of NNMT, which plays a crucial role in regulating cellular metabolism. The inhibition of NNMT leads to increased levels of nicotinamide and S-adenosylmethionine (SAM), potentially affecting various signaling pathways involved in cancer progression and metabolic disorders .
Anticancer Properties
Several studies have highlighted NAB's potential as an anticancer agent. By inhibiting NNMT, NAB may contribute to the re-establishment of normal methylation patterns in cancer cells, thereby influencing tumor growth and metastasis. For instance, overexpression of NNMT has been linked to increased tumorigenesis in glioblastoma and ovarian cancer models .
Antimicrobial Activity
In addition to its anticancer properties, NAB has shown promise as an antimicrobial agent. Preliminary studies suggest that compounds related to NAB exhibit significant antimicrobial activity against various pathogens, which could be beneficial in developing new therapeutic strategies for infectious diseases .
Case Studies and Research Findings
- Study on NNMT Inhibition :
- Antimicrobial Activity Assessment :
- Impact on Metabolic Disorders :
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-allyl-5-bromonicotinamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves bromination and allylation steps. Key reagents include coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) for amide bond formation, as observed in analogous nicotinamide derivatives . Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Yield improvements may involve inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation account for potential artifacts?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are standard. NMR should include DEPT-135 to confirm quaternary carbons and distinguish allyl vs. bromine substituents. HPLC-MS aids in detecting trace impurities (e.g., dehalogenated byproducts). Artifacts like solvent peaks (DMSO-d₆ in NMR) or column bleed in GC-MS require baseline subtraction and control runs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for weighing and synthesis due to potential respiratory irritancy. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Storage should be in airtight containers under anhydrous conditions (desiccants like silica gel). Spill management requires neutralization with inert absorbents (vermiculite) and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How should researchers resolve contradictions between theoretical predictions and experimental data regarding the reactivity of this compound?
- Methodological Answer : Use triangulation: Compare computational (DFT) models with empirical kinetics (e.g., Arrhenius plots for substitution reactions). If discrepancies arise in bromine electrophilicity, validate via X-ray crystallography to confirm molecular geometry. Contradictions in reaction pathways (e.g., allyl group migration) may require isotopic labeling (²H/¹³C) and tracking via LC-MS .
Q. What strategies are effective for optimizing the synthetic protocol of this compound using Design of Experiments (DoE) principles?
- Methodological Answer : Apply a fractional factorial design to test variables: catalyst concentration (0.5–2.0 mol%), temperature (50–90°C), and solvent (DMF, acetonitrile). Response Surface Methodology (RSM) can model interactions between factors. For robustness, include center-point replicates and analyze via ANOVA. Post-optimization, validate scalability (mg to gram-scale) while monitoring impurity profiles .
Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with in vitro assays (e.g., enzyme inhibition). Train QSAR models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate predictions against experimental IC₅₀ values for related nicotinamides. For discrepancies, refine force fields (AMBER) or explore alternative binding conformations via molecular dynamics simulations .
Q. What advanced techniques are required to analyze degradation pathways of this compound under physiological conditions?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH) with LC-MS/MS to identify degradation products (e.g., hydrolyzed nicotinamide or allyl-OH adducts). Isotope ratio monitoring (¹⁸O-labeling) can trace hydrolysis mechanisms. For oxidative pathways, employ EPR spectroscopy to detect radical intermediates formed under H₂O₂ exposure .
Data Interpretation and Validation
Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) in characterizing this compound?
- Methodological Answer : Reconcile inconsistencies by repeating measurements under standardized conditions (e.g., dry DMSO for NMR, KBr pellets for IR). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Cross-reference with literature databases (NIST Chemistry WebBook) for known analogs .
Q. What statistical methods are appropriate for validating reproducibility in biological assays involving this compound?
- Methodological Answer : Perform inter-day and intra-day assays (n ≥ 3) with coefficient of variation (CV) thresholds (<15%). Use Bland-Altman plots to assess agreement between replicates. For dose-response data, apply nonlinear regression (four-parameter logistic model) and report 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
